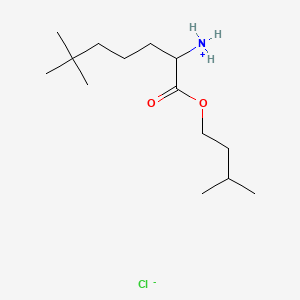
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride is an organic compound with potential applications in various fields of scientific research This compound is a derivative of 2-amino-6,6-dimethylheptanoic acid, modified to include an isopentyl ester group and hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride typically involves the esterification of 2-amino-6,6-dimethylheptanoic acid with isopentyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The esterification and subsequent formation of the hydrochloride salt are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The ester group may enhance its ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6,6-dimethylheptanoic acid: The parent compound without the ester and hydrochloride modifications.
2-Amino-6,6-dimethylheptanoic acid methyl ester: A similar ester derivative with a methyl group instead of isopentyl.
2-Amino-6,6-dimethylheptanoic acid ethyl ester: Another ester derivative with an ethyl group.
Uniqueness
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride is unique due to its specific ester group and hydrochloride salt, which confer distinct chemical properties and potential applications. The isopentyl ester group may enhance its lipophilicity, improving its interaction with biological membranes and increasing its potential as a therapeutic agent.
Properties
CAS No. |
58568-07-3 |
|---|---|
Molecular Formula |
C14H30ClNO2 |
Molecular Weight |
279.84 g/mol |
IUPAC Name |
[6,6-dimethyl-1-(3-methylbutoxy)-1-oxoheptan-2-yl]azanium;chloride |
InChI |
InChI=1S/C14H29NO2.ClH/c1-11(2)8-10-17-13(16)12(15)7-6-9-14(3,4)5;/h11-12H,6-10,15H2,1-5H3;1H |
InChI Key |
ATIRIQLLAKMDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(CCCC(C)(C)C)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





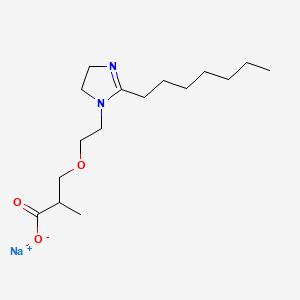

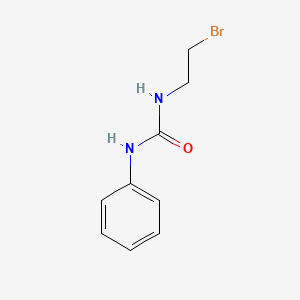
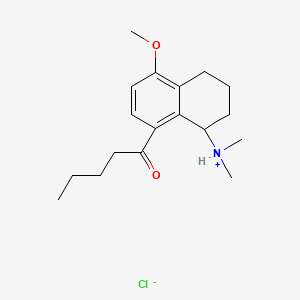

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)

![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
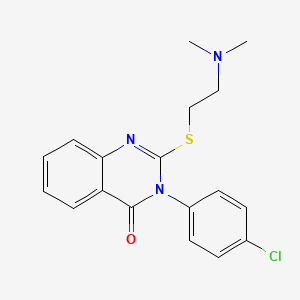
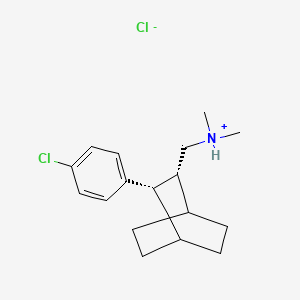
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
